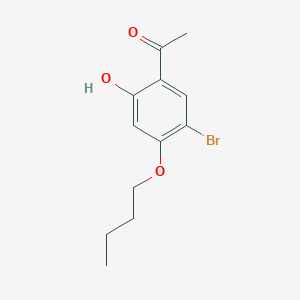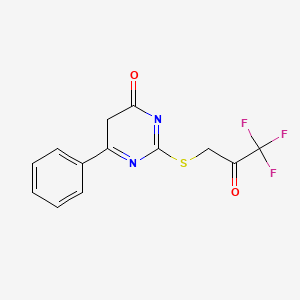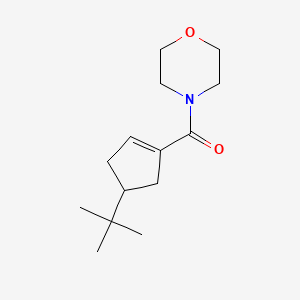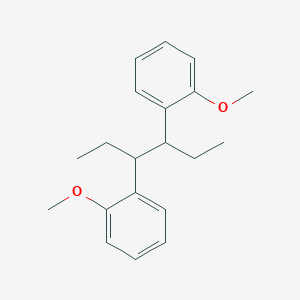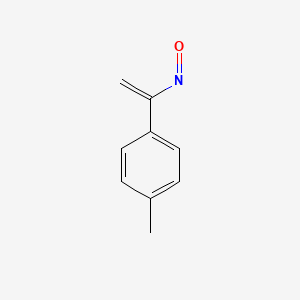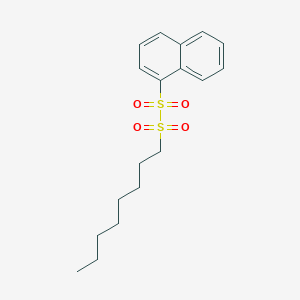
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a disulfane group
Vorbereitungsmethoden
The synthesis of 1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with octyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the disulfane group into thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets. The disulfane group can form reversible bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can be compared with other naphthalene derivatives and disulfane compounds. Similar compounds include:
Naphthalene: A simpler structure with a wide range of applications in organic synthesis.
Naphthalen-1-yl-selenyl derivatives: These compounds have similar structures but include selenium instead of sulfur, offering different chemical properties and reactivity
Naphthoylindole derivatives: These compounds are used in various research applications and have unique biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
141425-71-0 |
|---|---|
Molekularformel |
C18H24O4S2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-octylsulfonylsulfonylnaphthalene |
InChI |
InChI=1S/C18H24O4S2/c1-2-3-4-5-6-9-15-23(19,20)24(21,22)18-14-10-12-16-11-7-8-13-17(16)18/h7-8,10-14H,2-6,9,15H2,1H3 |
InChI-Schlüssel |
SCXNTQBEWMXGOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)S(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)


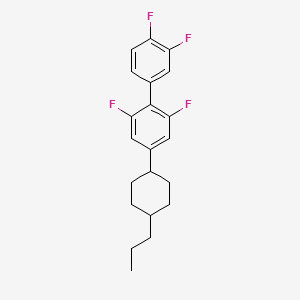
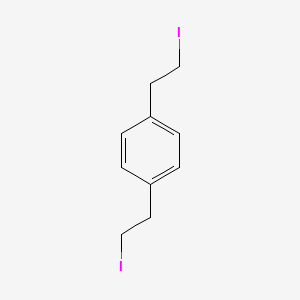

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
